7-Bromo-3-chlorobenzo[b]thiophene
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Overview
Description
7-Bromo-3-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure containing both benzene and thiophene rings. The presence of bromine and chlorine atoms at the 7 and 3 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of a fluoride source in hot acetonitrile . This reaction proceeds through the formation of a benzyne intermediate, which subsequently undergoes nucleophilic attack by the sulfur atom, leading to the formation of the benzothiophene scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzothiophenes depending on the reagents used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
7-Bromo-3-chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
3-Bromobenzo[b]thiophene: Similar structure but lacks the chlorine atom at the 3 position.
3-Chlorobenzo[b]thiophene: Similar structure but lacks the bromine atom at the 7 position.
7-Bromo-2-chlorobenzo[b]thiophene: Similar structure with chlorine at the 2 position instead of the 3 position.
Uniqueness: 7-Bromo-3-chlorobenzo[b]thiophene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H4BrClS |
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Molecular Weight |
247.54 g/mol |
IUPAC Name |
7-bromo-3-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H |
InChI Key |
PWYGHGDLEKAYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2Cl |
Origin of Product |
United States |
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